molecular formula C7H4BrClN2 B12835226 2-Amino-6-bromo-3-chlorobenzonitrile

2-Amino-6-bromo-3-chlorobenzonitrile

Cat. No.: B12835226
M. Wt: 231.48 g/mol
InChI Key: MGXPVJZBCIRZDU-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-chlorobenzonitrile is an organic compound with the molecular formula C7H4BrClN2. It is a white to light yellow solid that is poorly soluble in water but has good solubility in organic solvents . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-bromo-3-chlorobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-amino-6-nitrobenzonitrile with zinc chloride in the presence of cuprous chloride as a catalyst . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-3-chlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The amino group allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce corresponding nitro or hydroxyl derivatives.

Scientific Research Applications

2-Amino-6-bromo-3-chlorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-chlorobenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chlorobenzonitrile
  • 2-Amino-3-bromo-5-chlorobenzonitrile
  • 2-Amino-3-chlorobenzonitrile

Uniqueness

2-Amino-6-bromo-3-chlorobenzonitrile is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

2-amino-6-bromo-3-chlorobenzonitrile

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2

InChI Key

MGXPVJZBCIRZDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)C#N)Br

Origin of Product

United States

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